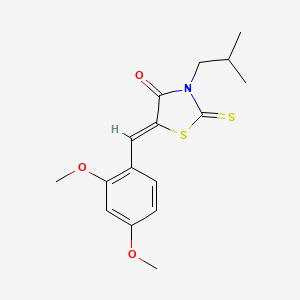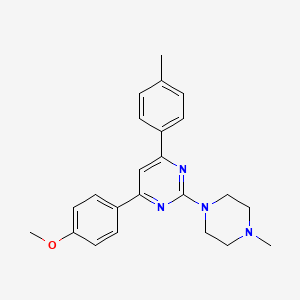![molecular formula C23H22N2O5S B4617158 methyl 4-{[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4617158.png)
methyl 4-{[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to methyl 4-{[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate often involves multi-step chemical reactions, employing methods such as condensation reactions, and the use of specific catalysts to achieve high yields and purity. For instance, novel synthesis methods have been described, showcasing efficiency in the synthesis process through the use of microwave-assisted synthesis and one-pot synthesis methods, highlighting the advancements in synthetic chemistry for complex molecules (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are crucial techniques for elucidating the molecular structure of such compounds. The detailed analysis includes bond lengths, angles, and conformational studies. The molecular structure is often characterized by significant conjugations within its moieties, and the crystals displayed problems of disorder, indicative of the complex nature of these molecules (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical properties of these compounds, such as reactivity towards various chemical reactions including bromination, nitration, and Friedel–Crafts acetylation, are explored to understand their chemical behavior. These studies reveal how substituents and molecular structure affect the compounds' chemical properties (Clarke, Scrowston, & Sutton, 1973).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and photophysical properties, are investigated to understand the behavior of these compounds under different conditions. Studies have shown that introducing specific groups to the molecule can significantly alter its luminescence properties, indicating the potential for applications in materials science (Kim et al., 2021).
Chemical Properties Analysis
Investigations into the chemical properties include studies on the reactivity of the compound with other chemicals, its stability under various conditions, and its potential for further chemical modifications. The chemical structure significantly influences these properties, dictating the compound's suitability for various applications and reactions (Unangst et al., 1994).
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Research focuses on developing novel synthesis methods for related compounds, indicating a keen interest in exploring the chemical properties and potential applications of such molecules. For example, a study described the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, highlighting a new method for synthesizing this compound which could have implications for developing new pharmaceuticals or materials (Kovalenko et al., 2019).
Photophysical Properties
Investigations into the photophysical properties of related compounds, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, provide insights into their potential applications in materials science, including organic electronics and photoluminescent materials. These studies suggest the compounds' usefulness in understanding and developing new materials with specific optical properties (Kim et al., 2021).
Liquid Crystalline Properties
Research on compounds with liquid crystalline properties, such as the synthesis and characterization of mesogenic series containing specific chemical structures, underscores the interest in these materials for applications in displays and advanced materials. These studies demonstrate the potential of such compounds in creating materials with tailored liquid crystalline phases (Thaker et al., 2012).
Aldose Reductase Inhibitors
Compounds structurally related to the specified molecule have been evaluated as aldose reductase inhibitors, offering potential therapeutic applications in managing diabetic complications. This research indicates the broader pharmacological relevance of such compounds (Saeed et al., 2014).
Propiedades
IUPAC Name |
methyl 4-[(Z)-[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-4-15-7-11-18(12-8-15)25-21(27)19(24(23(25)31)14-20(26)29-2)13-16-5-9-17(10-6-16)22(28)30-3/h5-13H,4,14H2,1-3H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQULAXGTPPLUHL-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)N(C2=S)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/N(C2=S)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4617103.png)
![5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4617109.png)
![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)

![1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4617132.png)
![3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4617136.png)
![4-{2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]ethyl}benzenesulfonamide](/img/structure/B4617145.png)
![ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B4617151.png)
![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4617152.png)

![7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4617162.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4617178.png)